Bromochloroacetic acid
Description
Overview of Halogenated Acetic Acids (HAAs) as Disinfection Byproducts (DBPs)
Halogenated acetic acids (HAAs) are a significant class of disinfection byproducts that emerge from the chemical reaction between disinfectants, such as chlorine, and natural organic matter present in water sources. gov.nl.camdpi.com Bromochloroacetic acid is one such HAA, formed during the disinfection of drinking water. ewg.orglivelarq.com The presence of these byproducts in treated water has raised concerns, leading to extensive research into their formation and potential health implications.
The formation of this compound is a complex process influenced by several key factors.
The primary precursors for the formation of this compound are natural organic matter (NOM) and bromide ions. who.intresearchgate.net NOM, which includes substances like humic and fulvic acids, is a natural component of water bodies. researchgate.netiarc.fr When chlorine is introduced as a disinfectant, it reacts with this organic matter. iarc.fr If bromide ions are also present in the source water, they can be oxidized to form hypobromous acid, which then reacts with the NOM to produce brominated organic compounds, including this compound. nih.gov The concentration of bromide in the source water significantly influences the type of HAAs formed, with higher bromide levels leading to a greater proportion of brominated HAAs. nih.govnih.gov The presence of bromide can increase due to factors like saltwater intrusion or pollution. who.int
The choice of disinfectant plays a crucial role in the formation of this compound. Chlorination is a common disinfection method that readily leads to the formation of various HAAs, including this compound. ewg.orgiarc.fr The reaction of chlorine with NOM is a primary pathway for the generation of these compounds. iarc.frnih.gov While alternative disinfectants like chloramine (B81541) and chlorine dioxide are used, they generally produce lower levels of most haloacetic acids compared to free chlorine. nih.gov However, water treatment systems that use chlorine dioxide may still have elevated levels of some HAAs, particularly if chlorine or chloramines are also used in the treatment process. nih.gov
Several water quality parameters significantly affect the formation of this compound. These include:
pH: The pH of the water can influence the rate and type of DBP formation. For instance, increasing the pH from 6 to 8 has been shown to increase the formation of trihalomethanes while decreasing the formation of trihaloacetic acids. nih.gov
Temperature: Higher water temperatures generally lead to an increase in the formation of trihalomethanes. mdpi.com The rate of chemical reactions, including those that form DBPs, tends to increase with temperature. iarc.frnih.gov
Disinfectant Dose and Contact Time: The amount of disinfectant used and the duration it is in contact with the water also impact the formation of HAAs. iarc.frnih.gov
Table 1: Factors Influencing this compound Formation
| Factor | Influence on Formation |
|---|---|
| Natural Organic Matter (NOM) | Essential precursor for HAA formation. who.intresearchgate.net |
| Bromide Ions | Presence leads to the formation of brominated HAAs. who.intnih.gov |
| Disinfectant Type | Chlorination is a primary driver of HAA formation. ewg.orgiarc.fr |
| pH | Affects the rate and type of DBP formation. nih.gov |
| Temperature | Higher temperatures can increase the rate of formation. iarc.frnih.gov |
| Disinfectant Dose | Higher doses can lead to increased HAA formation. iarc.frnih.gov |
| Contact Time | Longer contact times can result in higher HAA concentrations. iarc.frnih.gov |
Haloacetic acids are categorized based on the number and type of halogen atoms they contain. This compound is classified as a dihaloacetic acid because it contains two halogen atoms: one bromine and one chlorine. brieflands.com The broader family of HAAs includes several subgroups, such as the HAA5, which are regulated by the U.S. Environmental Protection Agency (EPA), and the HAA9, which includes a wider range of brominated and chlorinated species. gov.nl.ca this compound is included in the HAA9 group but not the HAA5 group. gov.nl.ca
The regulated HAA5 compounds are:
Monochloroacetic acid
Dichloroacetic acid
Trichloroacetic acid
Monobromoacetic acid
Dibromoacetic acid gov.nl.canih.gov
Formation Mechanisms of this compound within Disinfection Processes
Historical Context of this compound Research and Regulatory Developments
Research into disinfection byproducts began to gain significant attention as their presence in drinking water became more widely understood. researchgate.net Early studies focused on the more prevalent trihalomethanes, but as analytical methods improved, the focus expanded to include haloacetic acids. researchgate.net
The National Toxicology Program (NTP) has conducted studies on this compound to assess its potential health effects. nih.gov These studies have provided valuable data for regulatory agencies. The International Agency for Research on Cancer (IARC) has also evaluated the carcinogenicity of this compound. nih.gov
In the United States, the EPA regulates a group of five HAAs (HAA5) under the Disinfection Byproducts Rule, with a maximum contaminant level (MCL) for the sum of their concentrations. nih.gov Notably, this compound is not currently included in this group of five regulated HAAs. nih.goviarc.fr However, there is ongoing discussion and research regarding the potential regulation of a broader group of HAAs, such as the HAA9, which would include this compound. nih.govacs.org
In California, the Office of Environmental Health Hazard Assessment (OEHHA) has listed this compound as a chemical known to the state to cause cancer under Proposition 65 and has established a No Significant Risk Level (NSRL) for it. ca.govca.gov
Table 2: Regulatory and Advisory Levels for Haloacetic Acids
| Compound Group / Compound | Regulatory Body / Program | Status / Level |
|---|---|---|
| HAA5 | U.S. EPA | Regulated with a Maximum Contaminant Level (MCL) of 60 µg/L for the sum of the five compounds. nih.gov |
| This compound | U.S. EPA | Not currently included in the regulated HAA5 group. nih.gov |
| This compound | California Proposition 65 (OEHHA) | Listed as known to cause cancer. ca.gov |
| This compound | California Proposition 65 (OEHHA) | No Significant Risk Level (NSRL) of 0.70 micrograms per day. ca.gov |
Evolution of Analytical Capabilities and Detection Limits
The ability to detect and accurately quantify this compound and other haloacetic acids in drinking water has significantly advanced over the years, driven by the need to understand human exposure and to meet increasingly stringent regulatory standards.
Historically, gas chromatography (GC) coupled with an electron capture detector (ECD) has been a common method for HAA analysis. alsenvironmental.co.uksciex.com U.S. Environmental Protection Agency (EPA) methods such as 552.1 and 552.2 are based on this technique. These methods typically involve the extraction of HAAs from water samples using techniques like liquid-liquid extraction or solid-phase extraction on anion exchange columns, followed by a chemical step called derivatization (usually methylation) to make the acids volatile enough for GC analysis. who.intamazonaws.com While reliable, these GC-based methods can be time-consuming due to the extraction and derivatization steps. sciex.com
More recent advancements have led to the development of methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). sciex.comnih.gov These modern techniques offer significant advantages, including higher sensitivity and the elimination of the lengthy derivatization process. sciex.com Methods like EPA Method 557 and others developed by analytical instrument companies allow for the direct injection of water samples, greatly reducing sample preparation time. sciex.comnih.gov
The improvement in analytical technology has also led to a significant lowering of detection limits, allowing for the quantification of HAAs at trace levels.
Table 1: Evolution of Analytical Methods and Detection Limits for this compound
| Method/Technology | Principle | Typical Detection Limit for this compound (µg/L) | Reference |
|---|---|---|---|
| Standard Method 6251B | Gas Chromatography with Electron Capture Detection (GC-ECD) after liquid-liquid extraction and derivatization. | 0.04 | who.int |
| EPA Method 552.2 | Gas Chromatography with Electron Capture Detection (GC-ECD) after liquid-liquid extraction and derivatization. | 0.251 | who.intscispace.com |
| USGS Method | Gas Chromatography with Electron Capture Detection (GC-ECD) after extraction and methylation. | 0.11 to 0.45 (for nine HAAs) | usgs.gov |
| LC-ESI-MS/MS | Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry with direct injection. | 0.11 | nih.gov |
| IC-ICP-MS | Ion Chromatography with Inductively Coupled Plasma Mass Spectrometry. | 0.13–0.36 (for six bromoacetic acids) | researchgate.net |
This table is interactive. You can sort and filter the data.
Regulatory Status and Guidelines for HAAs, including this compound
Regulatory agencies worldwide have established guidelines for a group of five haloacetic acids, collectively known as HAA5, to protect public health. novascotia.canih.gov The HAA5 group includes monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid. magnor.canih.gov Notably, this compound is not included in the regulated HAA5 group. nih.gov
However, in recognition of the occurrence of other HAAs, the EPA has required monitoring for a broader group of nine haloacetic acids (HAA9) in some instances to support drinking water standards. nih.govnih.gov This larger group does include this compound. nih.gov
The primary regulations focus on the sum of the concentrations of the five compounds in the HAA5 group. The concern is that long-term exposure to elevated levels of HAAs may pose a cancer risk. novascotia.ca It is crucial to note that the effectiveness of water disinfection must not be compromised in the effort to control DBP levels. publications.gc.caepa.ie
Table 2: Regulatory Guidelines for Haloacetic Acids (HAAs) in Drinking Water
| Regulatory Body | Regulated Group | Maximum Contaminant Level (MCL) | Notes | Reference |
|---|---|---|---|---|
| U.S. EPA | HAA5 | 60 µg/L | Based on a locational running annual average. wa.govnih.govmass.gov | wa.gov |
| Health Canada | HAA5 | 80 µg/L (0.080 mg/L) | Based on a locational running annual average of a minimum of quarterly samples. magnor.canovascotia.capublications.gc.cacanada.ca | novascotia.cacanada.ca |
| European Union | HAA5 | 60 µg/L | Regulates five representative HAA substances. sciex.com | sciex.com |
| World Health Organization (WHO) | Individual Compounds | No specific guideline for BCAA. Provisional guideline values exist for some other HAAs (e.g., DCAA at 50 µg/L). | The WHO emphasizes that the microbiological safety of water must always have precedence over DBP limits. amazonaws.comepa.ie | amazonaws.comepa.ie |
This table is interactive. You can sort and filter the data.
While this compound is not individually regulated with a specific Maximum Contaminant Level (MCL) under the major drinking water regulations, its presence is monitored as part of a larger group of disinfection byproducts in many water systems. nih.govnih.gov The regulations for HAA5 are considered protective for other HAAs as well, as the measures taken to reduce HAA5 levels generally lead to a reduction in other disinfection byproducts. publications.gc.cacanada.ca
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-chloroacetic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C2H2BrClO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
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InChI Key |
GEHJBWKLJVFKPS-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C(=O)O)(Cl)Br | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrClO2 | |
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DSSTOX Substance ID |
DTXSID4024642 | |
| Record name | Bromochloroacetic acid | |
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Molecular Weight |
173.39 g/mol | |
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Physical Description |
Crystalline compound; [PubChem] | |
| Record name | Bromochloroacetic acid | |
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Boiling Point |
215 °C at 760 mm Hg; 104 °C at 11 mm Hg | |
| Record name | BROMOCHLOROACETIC ACID | |
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Flash Point |
230 °F (110 °C): closed cup | |
| Record name | BROMOCHLOROACETIC ACID | |
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Density |
1.9848 g/cu cm at 31 °C | |
| Record name | BROMOCHLOROACETIC ACID | |
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CAS No. |
5589-96-8, 68238-35-7, 69430-36-0 | |
| Record name | Bromochloroacetic acid | |
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| Record name | Bromochloroacetic acid | |
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Occurrence and Environmental Distribution of Bromochloroacetic Acid
Global and Regional Occurrence in Drinking Water Systems
BCAA has been detected in drinking water systems worldwide. Its presence is a consequence of water treatment processes designed to eliminate waterborne pathogens.
Data from the United States indicates that BCAA is found in both groundwater and surface water distribution systems. Mean concentrations have been reported at 1.47 µg/L in groundwater systems and 3.61 µg/L in surface water systems. nih.govwho.intnih.gov A nationwide study in the U.S. conducted between 2000 and 2002 found BCAA concentrations in finished water samples ranging from 1.3 to 18 µg/L. nih.govnih.gov
In the Netherlands, a survey of 20 drinking waters revealed that haloacetic acids, including BCAA, were present in all drinking waters sourced from surface water, with BCAA levels ranging from 0.2 to 2.5 µg/L. nih.gov Conversely, these compounds were not detected in drinking waters prepared from groundwater in this particular study. nih.govwho.int In Finland, 32 out of 35 waterworks sampled in 1995 showed BCAA concentrations between 0.3 and 19 µg/L. nih.gov
A study in Barcelona, Spain, detected BCAA in various stages of the water treatment process, with a mean concentration of 2.5 µg/L in post-chlorinated water ready for consumption. nih.gov In Québec City, Canada, BCAA was also detected in distribution systems. nih.gov
Interactive Data Table: BCAA Concentrations in Various Water Sources
This table summarizes the reported concentrations of Bromochloroacetic Acid in different types of water systems from various studies.
| Water Source Type | Location | Concentration Range (µg/L) | Mean Concentration (µg/L) |
| Groundwater | USA | 1.47 | |
| Surface Water | USA | 3.61 | |
| Finished Water | USA | 1.3 - 18 | |
| Surface Water | Netherlands | 0.2 - 2.5 | |
| Groundwater | Netherlands | Not Detected | |
| Various Waterworks | Finland | 0.3 - 19 | |
| Post-chlorinated Water | Barcelona, Spain | 1 - 3.9 | 2.5 |
The concentration of BCAA can vary significantly between different water treatment plants due to differences in source water quality and treatment processes. nih.gov For instance, a U.S. study of 12 water treatment plants with varying source water quality and disinfectant use showed a wide range of BCAA concentrations. nih.govnih.gov
In a Finnish study, chlorinated drinking waters from surface sources had the highest concentrations of haloacetic acids, while the lowest were in ozonated and/or activated carbon-filtered and chloraminated waters. nih.gov A study in Barcelona showed that BCAA was rapidly formed during pre-chlorination and its concentration did not significantly increase during sand filtration or ozonation, but was reduced by granular activated carbon filtration. nih.gov
BCAA concentrations in drinking water can exhibit both seasonal and spatial variations. Seasonal changes are often linked to fluctuations in water temperature, precursor concentrations (like NOM and bromide), and disinfection practices. nih.govplos.orggmpc-akademie.de Generally, higher concentrations of disinfection byproducts, including haloacetic acids, are observed in the summer and autumn months. gmpc-akademie.deresearchgate.netiwaponline.com
Spatial variability within a distribution system is also a recognized phenomenon. nih.govresearchgate.net Concentrations can change as water travels through the pipes (B44673) due to continued reactions between residual disinfectants and precursors. researchgate.netescholarship.org One study found that while trihalomethane concentrations tended to increase and then level off with distance from the treatment plant, haloacetic acids could initially increase and then decrease, potentially due to microbial degradation. nih.gov
Factors Influencing this compound Levels in Finished Water
The formation and concentration of BCAA in treated drinking water are influenced by a complex interplay of factors related to both the source water composition and the specifics of the water treatment process. nih.gov
The presence of bromide ions (Br⁻) and natural organic matter (NOM) in the source water are critical precursors for the formation of BCAA. nih.govwho.intresearchgate.net Bromide can occur naturally in surface and groundwater, with levels that can fluctuate seasonally or increase due to factors like saltwater intrusion. nih.govwho.int When chlorine is added for disinfection, it can oxidize bromide to form hypobromous acid, which then reacts with NOM to produce brominated DBPs, including BCAA. researchgate.netresearchgate.net
Higher bromide concentrations in the source water generally lead to a shift towards the formation of more brominated DBP species. nih.govresearchgate.netiarc.fr For example, in waters with high bromide content, bromoform (B151600) and dibromoacetic acid may become more prevalent than their chlorinated counterparts. nih.gov The characteristics of the NOM itself also play a significant role in the types and quantities of DBPs formed. researchgate.net
The type of disinfectant used, its dosage, contact time, water temperature, and pH all significantly affect BCAA formation. nih.govescholarship.org
Disinfectant Type: Free chlorine is a primary driver for the formation of haloacetic acids. nih.gov The use of alternative disinfectants like chloramine (B81541) or ozone generally results in lower levels of haloacetic acids compared to chlorination. nih.gov However, systems using chlorine dioxide followed by chlorine or chloramines for post-disinfection may show higher levels of some haloacetic acids. nih.gov Chloramination in the presence of bromide can also lead to the formation of brominated DBPs through complex reaction pathways. ca.goviwaponline.com
Operational Parameters: Factors such as disinfectant dose, contact time, water temperature, and pH influence the rate and extent of DBP formation. nih.gov For instance, higher temperatures can increase the rate of DBP formation. plos.orggmpc-akademie.de
Interactive Data Table: Factors Influencing BCAA Formation
This table outlines the key factors and their general impact on the formation of this compound in drinking water.
| Factor | Influence on BCAA Formation |
| Source Water Characteristics | |
| High Bromide Content | Increases formation of brominated DBPs, including BCAA. nih.govresearchgate.net |
| High Natural Organic Matter (NOM) | Provides organic precursors for DBP formation. nih.govwho.int |
| Disinfection Practices | |
| Chlorination | Primary disinfection method leading to BCAA formation. nih.gov |
| Chloramination | Generally forms lower levels of HAAs than chlorination, but can still form brominated DBPs. nih.govca.gov |
| Ozonation | Tends to lower the formation of haloacetic acids. nih.gov |
| Operational Parameters | |
| Higher Temperature | Generally increases the rate of DBP formation. plos.orggmpc-akademie.de |
| Higher Disinfectant Dose & Contact Time | Can lead to increased DBP formation. nih.gov |
| pH | Affects the chemical reactions and speciation of DBPs. nih.gov |
Distribution System Dynamics and Residence Time
The concentration of this compound (BCAA) within a drinking water distribution system is not static; it is subject to dynamic processes that can cause its levels to change between the treatment plant and the consumer's tap. The primary factors influencing these dynamics are the continued formation of disinfection byproducts (DBPs) and their potential degradation, both of which are significantly affected by the water's residence time in the system.
Research indicates that haloacetic acid (HAA) concentrations can continue to evolve after treated water leaves the plant. The residual disinfectant, such as chlorine, can continue to react with natural organic matter present in the water, leading to further HAA formation as the water travels through the pipes. Consequently, locations within the distribution system with longer residence times—often at the extremities of the network—can experience changes in BCAA levels.
One study observed that during a switch in disinfection from chloramines to free chlorine, HAA concentrations increased significantly, with the greatest rise occurring at the point of maximum residence time (MRT) in the distribution system. nih.gov At the MRT, the average concentration of the five regulated haloacetic acids (HAA5) increased by a factor of seven. nih.gov This highlights the critical role of residence time in allowing chemical reactions that form HAAs to proceed.
However, the relationship is not always one of simple accumulation. Some studies have observed that while HAAs may initially increase, their concentrations can then decrease in the outer reaches of a distribution system. researchgate.net This phenomenon is often attributed to microbiological degradation. Biofilms on the interior surfaces of pipes can harbor microorganisms capable of degrading HAAs. researchgate.net The extent of this degradation is influenced by several factors, including the water temperature, the amount of biomass present, and the residence time, which allows for sufficient contact time between the water and the biofilm. researchgate.netresearchgate.net
The specific concentration of BCAA can vary based on the source water characteristics and the treatment processes used. For instance, data from drinking water supplies in the United States indicated that BCAA was detected in groundwater and surface water distribution systems at mean concentrations of 1.47 µg/L and 3.61 µg/L, respectively. nih.govwho.int Another study in Barcelona, Spain, tracked HAA formation through the treatment and distribution process. It found that while BCAA was not detected in the raw water, it was present in post-chlorinated water ready for consumption at a mean concentration of 2.5 µg/L (ranging from 1 to 3.9 µg/L). nih.gov
The dynamics within the distribution system are a complex interplay of formation and degradation kinetics. Factors such as the type and concentration of residual disinfectant, the concentration and nature of organic precursors, water temperature, pH, and the hydraulic conditions within the system, including residence time, all contribute to the ultimate concentration of this compound delivered to the consumer. researchgate.net
| Parameter | Observation | Source(s) |
| Influence of Residence Time | HAA concentrations can increase with longer residence time due to continued formation. The greatest increases are often seen at points of maximum residence time (MRT). | nih.gov |
| Microbiological Degradation | HAA concentrations, including BCAA, can decrease at the extremities of distribution systems, a phenomenon associated with microbial degradation by biofilms in the pipes. | researchgate.netresearchgate.net |
| Governing Factors for Degradation | HAA degradation is influenced by retention time, water temperature, and the amount of biomass. | researchgate.net |
| Mean Concentration (US Systems) | BCAA was found at a mean concentration of 1.47 µg/L in groundwater distribution systems. | nih.govwho.int |
| Mean Concentration (US Systems) | BCAA was found at a mean concentration of 3.61 µg/L in surface water distribution systems. | nih.govwho.int |
| Post-Treatment Formation (Barcelona Study) | BCAA was not detected in raw water but had a mean concentration of 2.5 µg/L in post-chlorinated water entering the distribution system. | nih.gov |
Toxicological Research on Bromochloroacetic Acid
Carcinogenicity Studies and Mechanistic Insights
Bromochloroacetic acid (BCAA) has been the subject of toxicological research to determine its carcinogenic potential. Studies in animal models have provided insights into its effects on various tissues.
Animal bioassays are a standard method for assessing the carcinogenicity of chemical compounds. In the case of this compound, these studies have been conducted in both rats and mice, revealing tumor formation at several sites. nih.gov
Studies in mice have demonstrated that exposure to this compound in drinking water leads to an increased incidence of liver tumors. nih.gov Specifically, there were significant increases in hepatocellular adenomas in both male and female mice. nih.gov Furthermore, an increased incidence of hepatocellular carcinomas was observed in male and female mice. nih.gov Some studies also reported the occurrence of hepatoblastoma, a rare type of liver cancer, in male mice exposed to BCAA. nih.govnih.gov
Table 1: Incidence of Liver Neoplasms in Mice Exposed to this compound
| Neoplasm | Sex | Finding |
|---|---|---|
| Hepatocellular Adenoma | Male & Female | Significantly increased incidence nih.gov |
| Hepatocellular Carcinoma | Male & Female | Increased incidence nih.gov |
| Hepatoblastoma | Male | Increased incidence nih.govnih.gov |
In male rats, administration of this compound in drinking water has been linked to the development of malignant mesothelioma. nih.gov These tumors were observed throughout the peritoneum, affecting the abdominal wall and the serosal surfaces of organs. nih.gov Mesotheliomas are considered rare spontaneous neoplasms in experimental animals, making this finding particularly noteworthy. epicwaterfilters.com
Exposure to this compound has been associated with an increased incidence of adenomas in the large intestine of both male and female rats. nih.govnih.gov These tumors are considered rare, and their occurrence in control animals is historically low. nih.gov The induction of these adenomas suggests that the large intestine is a target organ for the carcinogenic effects of BCAA in rats. nih.gov
In female rats, studies have shown that this compound increased the multiplicity of fibroadenomas of the mammary gland. nih.gov Fibroadenomas are the most common benign tumors of the mammary gland in rats. toxpath.org The administration of BCAA in drinking water led to a significant increase in the incidence of multiple mammary gland fibroadenomas in female rats. nih.gov
An increased incidence of pancreatic islet cell adenomas has been observed in male rats exposed to this compound. nih.govepicwaterfilters.com This finding points to the pancreas as another potential target for the carcinogenic effects of this compound in this animal model.
Proposed Carcinogenic Mechanisms
The potential carcinogenicity of this compound (BCAA) is believed to involve several mechanisms, with moderate evidence pointing towards a genotoxic pathway. nih.gov Research suggests that its ability to induce tumors may be linked to its capacity to cause DNA damage, the actions of its metabolites, and its influence on specific enzyme activities. nih.gov
Genotoxicity is a key area of investigation in the carcinogenic profile of this compound. Studies have demonstrated that BCAA can induce mutations in bacterial systems and cause significant DNA damage in mammalian cells through mechanisms such as oxidative stress. nih.govnih.gov
This compound has demonstrated mutagenic properties in bacterial assays. who.int In multiple studies using the standard Ames test, BCAA was found to be mutagenic in Salmonella typhimurium (S. typhimurium) strain TA100. nih.gov This mutagenic activity was observed both with and without the presence of an external metabolic activation system. nih.gov However, it did not show mutagenic effects in other strains, such as TA98 or in Escherichia coli WP2 uvrA/pKM101. nih.gov
| Bacterial Strain | Metabolic Activation | Result |
|---|---|---|
| S. typhimurium TA100 | With | Positive |
| S. typhimurium TA100 | Without | Positive |
| S. typhimurium TA98 | With/Without | Negative |
| E. coli WP2 uvrA/pKM101 | With/Without | Negative |
A significant mechanism underlying the genotoxicity of this compound is the induction of oxidative stress, which leads to oxidative damage to DNA. nih.govresearchgate.net This is commonly measured by the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker for oxidative DNA damage. nih.gov
Studies in male B6C3F1 mice have shown that both acute oral administration and administration in drinking water result in a significant increase in the 8-OHdG content in liver nuclear DNA. nih.gov The potency of BCAA in forming these DNA adducts is comparable to that of dibromoacetic acid (DBA) and greater than other haloacetates like bromodichloroacetate (BDCA), dichloroacetate (DCA), and trichloroacetate (TCA). nih.gov The induction of 8-OHdG is considered a more sensitive marker for the effects of haloacetates than other indicators of oxidative stress, with significant levels observed at low doses. nih.gov This formation of 8-OHdG by brominated haloacetates like BCAA is suggested to be a contributing factor to their toxicological effects. researchgate.netnih.gov
| Compound | Potency in Inducing 8-OHdG |
|---|---|
| Dibromoacetic acid (DBA) | Highest |
| This compound (BCAA) | High (Equal to DBA) |
| Bromodichloroacetate (BDCA) | Moderate |
| Dichloroacetic acid (DCA) | Low |
| Trichloroacetic acid (TCA) | Lowest |
Research has confirmed that this compound induces DNA damage in mammalian cells. nih.gov Specifically, studies using the Comet assay demonstrated that BCAA causes DNA damage in Chinese Hamster Ovary (CHO) cells. nih.gov Comparative studies of haloacetic acids have consistently shown that brominated variants are more genotoxic and cytotoxic to CHO cells than their chlorinated counterparts. noaa.govillinois.edu This evidence from in vitro mammalian cell systems reinforces the genotoxic potential of BCAA and supports the plausibility of a genotoxic mechanism in its carcinogenicity. nih.govnih.gov
The biotransformation of this compound is a critical aspect of its toxicology. In both rats and humans, BCAA is primarily metabolized in the liver cytosol to glyoxylate. nih.gov This metabolic conversion is a glutathione-dependent process catalyzed by the enzyme Glutathione S-transferase-zeta. nih.gov
Importantly, the primary metabolite, glyoxylate, is itself genotoxic. nih.gov Studies have shown that glyoxylate is mutagenic in several S. typhimurium strains, including TA97, TA100, and TA104, without metabolic activation, and in strain TA102 with metabolic activation. nih.gov The mutagenicity of this metabolite provides an additional layer to the genotoxic profile of this compound, suggesting that both the parent compound and its metabolic byproducts contribute to its potential carcinogenicity. nih.gov
The enzyme Glutathione S-transferase-zeta (GST-zeta or GSTZ) plays a central role in the metabolism of this compound. nih.gov GST-zeta catalyzes the glutathione-dependent conversion of BCAA to glyoxylate. nih.gov It has been proposed that the mechanism by which BCAA induces tumors may involve the reduction or inactivation of GST-zeta activity. nih.govnih.gov
Oxidative Stress Induction
This compound (BCAA) is understood to contribute to toxicity and carcinogenicity through the induction of oxidative stress. Research suggests that DNA damage resulting from oxidative stress in the livers of mice exposed to halogenated acetic acids, including BCAA, may be a factor in the hepatocarcinogenicity of these chemicals nih.gov. The mechanism involves the generation of reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids researchgate.net.
Studies on disinfection byproduct (DBP) mixtures containing BCAA have shown that these mixtures can induce synergistic cytotoxic effects on human intestinal and neuronal cells. The production of ROS is considered a significant contributor to this observed synergistic cytotoxicity researchgate.net. The damage to DNA from oxidative stress can lead to mutations and other genetic alterations that support a genotoxic mechanism for BCAA's carcinogenicity nih.gov. For instance, the formation of 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage, has been observed in the livers of mice after acute oral administration of BCAA nih.gov. This process is considered a key modulator in the development of degenerative diseases and toxic injury nih.govdntb.gov.ua.
Cellular Proliferation and Cytotoxicity
Research has demonstrated that this compound exhibits cytotoxic effects and can influence cellular proliferation. In comparative studies using human intestinal (Caco-2) and neuronal (SH-SY5Y) cells, BCAA showed higher cytotoxicity than several bromophenolic disinfection byproducts researchgate.net. This finding was consistent with results from studies on Chinese hamster ovary cells, a common in vitro model for toxicological assessment of DBPs researchgate.net.
In vitro experiments using a mixed culture of human colon mucosal cells (NCM460) were conducted to screen DBPs for their carcinogenic potential. In these studies, cells treated with BCAA and other brominated DBPs showed activation of multiple pathways related to cancer development, including those involved in cell adhesion and ubiquitin-mediated proteolysis aacrjournals.org. Furthermore, immunocytochemical staining for β-catenin, a key protein in cell proliferation and differentiation, indicated increased nuclear translocation after treatment with BCAA, suggesting the activation of the WNT/β-catenin signaling pathway, which is a hallmark of cancer development aacrjournals.org. The ability of a substance to cause cytotoxicity and subsequent cell proliferation to replace damaged cells is a recognized mechanism of carcinogenesis researchgate.net.
Human Carcinogenicity Data and Epidemiological Considerations
This compound is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies and supporting mechanistic data nih.gov. In experimental animals, administration of BCAA in drinking water has been shown to cause a significant increase in tumors at several sites. In mice, it led to hepatocellular adenoma and carcinoma in both sexes, as well as hepatoblastoma in males nih.govnih.gov. In rats, BCAA exposure was associated with mesothelioma, large intestine adenoma, and pancreatic islet cell adenoma in males, and an increased multiplicity of mammary gland fibroadenomas in females nih.gov. However, there is inadequate direct evidence in humans for the carcinogenicity of BCAA nih.gov.
A primary challenge in assessing the specific cancer risk of BCAA in humans is that exposure never occurs in isolation. BCAA is formed as a byproduct during water disinfection and is always present in a complex mixture with hundreds of other disinfection byproducts (DBPs), including other haloacetic acids and trihalomethanes nih.govresearchgate.net. Epidemiological studies have linked the consumption of disinfected water to an increased risk of colorectal and bladder cancer, but it is difficult to attribute this risk to a single chemical compound aacrjournals.orgeastcoastwaterquality.com. Because humans are exposed to a complex mixture of DBPs through drinking water, isolating the specific health effects of BCAA is a significant challenge for epidemiological research nih.gov. Consequently, no epidemiological studies have been identified that specifically evaluate the relationship between human cancer and exposure to only this compound nih.govnih.gov.
While direct epidemiological evidence linking BCAA to colon cancer is lacking due to the issue of mixture exposure, some studies suggest a potential association. Epidemiological research has connected the consumption of disinfected surface waters with an increased risk for colorectal cancer aacrjournals.orgnih.govmdpi.com. In laboratory settings, BCAA has been used as a representative brominated DBP to study mechanisms related to colon carcinogenesis. Studies on human colon mucosal cells showed that BCAA could activate cellular mechanisms, such as the WNT/β-catenin pathway, that are known to mediate the development of colon cancer aacrjournals.org. In a large cohort study of postmenopausal women, exposure to certain individual DBPs, though not BCAA specifically, was associated with an increased risk of rectal cancer nih.gov. These findings, while not conclusive for BCAA alone, support the biological plausibility of its role in the elevated cancer risks observed in populations consuming disinfected water nih.govnih.gov.
Reproductive and Developmental Toxicity Research
The reproductive and developmental effects of this compound have been investigated in animal models. Dihaloacetic acids, the chemical class to which BCAA belongs, are generally recognized as male reproductive toxicants in rats and mice nih.gov. Studies have been conducted to identify the most sensitive physiological processes affected by BCAA exposure, including male and female reproduction and development nih.gov. While some research has noted developmental toxicity in frogs, the effective concentrations were significantly higher than those typically found in drinking water cdc.gov.
Research in adult male rats has shown that exposure to this compound can disrupt spermatogenesis and fertility nih.govresearchgate.netoup.com. Spermatotoxicity has been identified as one of the most sensitive toxic endpoints following exposure to dihaloacetic acids nih.gov.
In one key study, male rats were exposed to BCAA for 14 days. The findings indicated numerous alterations to male reproductive parameters. There was a notable decrease in the number and progressive motility of sperm from the cauda epididymis nih.govresearchgate.netoup.com. Additionally, researchers observed an increased incidence of delayed spermiation in the testes, where mature spermatids are not properly released nih.govresearchgate.netoup.com.
Further investigation revealed that BCAA exposure significantly decreased the fertility of cauda epididymal sperm. This reduction in fertility was correlated with decreases in sperm motility and alterations in sperm membrane proteins nih.govresearchgate.net. The morphology of sperm from both the caput and cauda epididymis was also adversely affected nih.govresearchgate.net.
| Parameter | Observed Effect | Reference |
|---|---|---|
| Spermatogenesis | Increased incidence of delayed spermiation. | nih.govresearchgate.netoup.com |
| Sperm Count | Decreased number of cauda epididymal sperm. | nih.govresearchgate.netoup.com |
| Sperm Motility | Significant decrease in the percentage of progressively motile sperm. | nih.govresearchgate.net |
| Sperm Morphology | Altered morphology of both caput and cauda epididymal sperm. | nih.govresearchgate.net |
| Fertility | Significant decrease in the fertility of cauda epididymal sperm. | nih.govresearchgate.netoup.com |
Developmental Toxicity in Experimental Models
This compound (BCA) has been identified as a developmental toxicant in various experimental models, inducing a range of structural and functional deficits. In studies using rat whole embryo culture, BCA was found to be dysmorphogenic, leading primarily to defects in heart development and embryonic rotation. nih.gov It also caused a lower incidence of prosencephalic, visceral arch, and eye defects. nih.gov Research suggests that the developmental toxicity of BCA in combination with other haloacetic acids, such as dichloroacetic acid (DCA) and dibromoacetic acid (DBA), is additive. nih.gov
A developmental toxicity screening study in pregnant Sprague-Dawley rats exposed to BCA in drinking water reported a significant decrease in the total number of implants per litter and a reduction in the number of live fetuses per litter at certain concentrations. nih.gov
Studies using the Frog Embryo Teratogenesis Assay–Xenopus (FETAX) have also demonstrated the developmental toxicity of BCA. cdc.gov In this model, BCA exposure led to developmental retardation and a significant increase in malformations, with the most prominent being axial and gut deformities. cdc.gov The median lethal concentration (LC50) and the median effective concentration for malformation (EC50) were both determined to be between 10,000 and 12,000 parts per million (ppm) in this assay. cdc.gov
| Experimental Model | Observed Effects of this compound | Reference |
|---|---|---|
| Rat Whole Embryo Culture | Dysmorphogenic effects, primarily rotation and heart defects. Lower incidence of prosencephalic, visceral arch, and eye defects. | nih.gov |
| Pregnant Sprague-Dawley Rats (in vivo) | Significant decrease in total implants per litter and number of live fetuses per litter. | nih.gov |
| Frog Embryo Teratogenesis Assay–Xenopus (FETAX) | Developmental retardation, axial deformities, and gut malformations. | cdc.gov |
Other Organ-Specific Toxicities and Mechanisms
Hepatic Toxicity and Liver Weight Increases
The liver is a primary target organ for this compound toxicity. who.intepa.gov In studies with male B6C3F1 mice, administration of BCA in drinking water resulted in significant liver-related effects, including hepatomegaly (increased liver weight), glycogen accumulation, and cytomegaly (enlargement of liver cells). who.int These effects were observed to be more pronounced with BCA compared to the related compound, dibromoacetic acid. who.int
The mechanism of BCA-induced liver damage may be linked to oxidative stress. nih.gov Research has demonstrated that both acute and prolonged exposure to BCA can cause oxidative damage to DNA within the liver. nih.gov Specifically, studies have observed a significant increase in 8-hydroxydeoxyguanosine (8-OHdG) adducts, a biomarker of oxidative DNA damage, in the liver nuclear DNA of mice following BCA administration. nih.gov This oxidative stress pathway is considered a potential contributor to the hepatocarcinogenicity of the compound. nih.gov Long-term exposure studies have also shown that BCA can cause an increased incidence of nonneoplastic lesions in the livers of rats and mice. nih.gov
| Experimental Model | Key Hepatic Effects of this compound | Potential Mechanism | Reference |
|---|---|---|---|
| Male B6C3F1 Mice | Hepatomegaly (increased liver weight), glycogen accumulation, cytomegaly. | Not specified in this study. | who.int |
| Male B6C3F1 Mice | Increased 8-hydroxydeoxyguanosine (8-OHdG) adducts in liver nuclear DNA. | Induction of oxidative stress and DNA damage. | nih.gov |
| F344/N Rats and B6C3F1 Mice | Increased incidence of nonneoplastic liver lesions after 2-year exposure. | Not specified in this study. | nih.gov |
Renal Toxicity
The kidneys have also been identified as a potential target for this compound toxicity. epa.gov In vitro studies using normal rat kidney (NRK) cells have shown that BCA alone can induce cytotoxicity at concentrations above 20 ppm. nih.gov Furthermore, research has explored the synergistic effects of BCA with other drinking water disinfection byproducts. When combined with bromate (BrO₃⁻), BCA was found to enhance bromate-induced cytotoxicity by 1.5 to 4-fold. nih.gov Mechanistically, this study revealed that while BCA did not increase bromate-mediated DNA damage, it did increase the phosphorylation of p53, a tumor suppressor protein involved in cell cycle arrest and apoptosis in response to cellular stress. nih.gov This suggests that BCA may contribute to renal cell death through pathways involving DNA-dependent mechanisms. nih.gov
Gastrointestinal Effects and Intestinal Microflora Modulation
Research indicates that this compound can affect the gastrointestinal system, particularly by altering the intestinal microflora and their metabolic activities. oup.com In a study involving Fischer 344 rats, administration of BCA in drinking water led to significantly elevated cecal weights throughout the experiment. oup.com
The compound also modulated the activity of several key intestinal enzymes. Cecal β-galactosidase activity was significantly depressed after one and three weeks of treatment, but an elevated activity was observed after five weeks. oup.com Additionally, cecal nitroreductase activity was depressed after one week of BCA treatment. oup.com These enzymes are produced by the gut microbiota and are involved in the metabolism of various compounds. oup.com Alterations in their activity suggest that BCA can disrupt the metabolic function of the intestinal microbial community, which could have broader implications for host health. oup.com Studies using simulated gastrointestinal systems have shown that while DBPs like haloacetic acids undergo degradation, their toxicity may persist due to their interference with the gut microbiota. acs.orgnih.gov
Immune System Modulation
Direct research on the immunotoxicity of this compound is limited. However, studies on the closely related compound, dibromoacetic acid (DBA), provide some insight into the potential effects of dihaloacetic acids on the immune system. In studies where female B6C3F1 mice were exposed to DBA in their drinking water, a dose-responsive decrease in thymus weight was observed at the two highest exposure levels. nih.govtandfonline.com The thymus is a primary lymphoid organ crucial for the maturation of T-cells. Additionally, an increase in the number of spleen macrophages was noted, which may be indicative of an immunotoxic response. who.int However, in the same studies, DBA exposure did not significantly affect humoral immunity (as measured by antibody-forming cell response) or cell-mediated immunity (measured by mixed-leukocyte response). nih.govtandfonline.com Basal natural killer (NK) cell activity was also unaffected. nih.govtandfonline.com These findings suggest that while some haloacetic acids may affect specific immune parameters like thymus weight, they may not cause widespread immunosuppression at the concentrations tested. nih.govtandfonline.com
Neurological Effects (observed with related compounds)
While specific neurotoxicity studies on this compound are not detailed in the available research, studies on other haloacetic acids have identified the nervous system as a target. nh.govolympianwatertesting.com For instance, research on dibromoacetic acid (DBA) has characterized its neurotoxic potential in rats following long-term exposure in drinking water. nih.gov
In these studies, DBA produced concentration-related neuromuscular toxicity, which manifested as limb weakness, mild gait abnormalities, and hypotonia (reduced muscle tone). nih.gov Sensorimotor depression, characterized by decreased responses to sensory stimuli like a tail-pinch and a click, was also observed across all tested concentrations. nih.gov The primary neuropathological finding was the degeneration of nerve fibers within the spinal cord. nih.gov These findings for a related haloacetic acid suggest that neurotoxicity should be considered as a potential health effect for this class of compounds. nih.gov
Toxicogenomic and Molecular Pathway Analysis
Toxicogenomic studies of this compound (BCAA) investigate how this compound interacts with an organism's genome to alter gene expression and activate molecular pathways. This research provides critical insights into the mechanisms underlying its toxicity. By analyzing changes in gene activity and related biological pathways, scientists can identify the cellular processes disrupted by BCAA exposure.
Exposure to this compound has been shown to modulate the expression of a wide range of genes. A key study on adult male C57BL/6 mice exposed to BCAA identified 40 well-characterized genes that were differentially expressed in the testis in a dose-responsive manner. nih.gov This research utilized cDNA microarrays to profile the gene expression changes, revealing a complex genomic response to the compound. nih.gov
The genes affected by BCAA exposure are involved in numerous fundamental biological processes. nih.govresearchgate.net The modulation of these genes suggests that BCAA toxicity may result from the disruption of multiple integrated cellular functions rather than a single target. The primary biological processes impacted include cell communication, cell cycle control, metabolism, signal transduction, and stress response. nih.gov
Biological Processes Affected by this compound Exposure
This table summarizes the key biological processes and cellular functions in which gene expression was altered following exposure to this compound, based on toxicogenomic analysis in mouse models.
| Biological Process/Function | Description of Impact |
|---|---|
| Cell Communication and Adhesion | Alteration in genes responsible for how cells interact with each other and their environment. |
| Cell Cycle and Cell Proliferation | Changes in the expression of genes that regulate cell growth and division. |
| Metabolism | Modulation of genes involved in various metabolic pathways within the cell. |
| Signal Transduction | Disruption of genes that relay signals from outside the cell to the inside, affecting cellular responses. |
| Stress Response | Changes in genes that are activated in response to cellular stress, including oxidative stress. |
| Spermatogenesis and Male Fertility | Alteration in the expression of genes critical for sperm development and male reproductive function. |
Source: Adapted from Tully et al., 2005. nih.gov
A significant aspect of this compound's toxicological profile is its ability to induce DNA damage, which may contribute to its carcinogenicity. nih.gov Research indicates that a primary mechanism for this damage is the induction of oxidative stress. nih.govnih.gov
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive intermediates. This can lead to oxidative damage to cellular components, including DNA. In the case of BCAA exposure, studies have demonstrated a significant increase in 8-hydroxydeoxyguanosine (8-OHdG) adducts in the liver DNA of mice. nih.gov 8-OHdG is a well-established biomarker of oxidative DNA damage.
The formation of these DNA adducts triggers DNA damage response pathways. The presence of 8-OHdG in DNA can lead to G:C to T:A transversion mutations if not repaired, implicating oxidative damage as a key pathway in the genotoxic mechanism of BCAA. nih.gov
Key Findings on BCAA-Induced DNA Damage Pathways
This table outlines the principal findings related to the DNA damage response pathways activated by this compound exposure.
| Finding | Evidence | Implication |
|---|---|---|
| Induction of Oxidative Stress | Observed increase in 8-hydroxydeoxyguanosine (8-OHdG) content in liver nuclear DNA following BCAA administration in mice. nih.govnih.gov | Indicates that BCAA causes an imbalance of reactive oxygen species, leading to cellular damage. |
| Genotoxic Mechanism | The ability of BCAA to cause DNA damage suggests a genotoxic mechanism may be involved in its carcinogenicity. nih.gov | Provides a potential molecular basis for the long-term health risks associated with BCAA exposure. |
Source: Adapted from National Toxicology Program, 2018 & IARC Monographs, 2012. nih.govnih.gov
Environmental Fate and Degradation of Bromochloroacetic Acid
Abiotic Degradation Pathways in Aquatic Environments
Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For bromochloroacetic acid, the primary abiotic pathways considered are hydrolysis and photolysis.
Hydrolysis Kinetics and Half-lives
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. However, this compound is not considered susceptible to this degradation pathway under typical environmental conditions. The compound lacks functional groups that readily hydrolyze in water nih.gov. Consequently, hydrolysis is not an important environmental fate process for BCAA, and data on its hydrolysis kinetics and half-life are generally not reported as it is not a significant degradation mechanism nih.gov.
Influence of Environmental Factors (e.g., pH, Sunlight)
Environmental factors, particularly pH and sunlight, play a significant role in the behavior and degradation of this compound.
pH: The acidity or alkalinity of the water is a critical factor. This compound has a dissociation constant (pKa) of 1.40. This indicates that in typical aquatic environments with pH values between 5 and 9, it will exist almost entirely in its dissociated, anionic form (bromochloroacetate) nih.gov. This speciation influences its environmental fate; for instance, as an anion, it is less likely to volatilize from water surfaces nih.gov.
Sunlight: As mentioned previously, direct sunlight is not expected to cause the degradation of BCAA in water nih.gov. However, sunlight is the driving force for the formation of hydroxyl radicals in the atmosphere, which are responsible for the degradation of vapor-phase BCAA nih.gov.
Biotic Degradation Potential (e.g., Biodegradation)
Biotic degradation involves the breakdown of a chemical by microorganisms such as bacteria and fungi. While some haloacetic acids are known to be biodegradable, specific data on this compound is limited.
Microbial Metabolism in Water and Intestinal Environments
Research into the microbial metabolism of BCAA has focused on both aquatic and intestinal environments. In general, intestinal microflora are capable of metabolizing halogenated acetic acids oup.com.
One study investigated the effects of BCAA on the intestinal microflora of Fischer 344 rats. The findings showed that BCAA altered the activity of several enzymes in the cecum and large intestine over a five-week period oup.comoup.com. For example, after five weeks, cecal azoreductase activity was reduced, while large intestinal β-galactosidase and β-glucosidase activities were elevated oup.comoup.com.
Another study using in-vitro cultures of rat cecal microbiota found that, unlike other haloacetic acids that were toxic to the microflora, this compound was not toxic and, in fact, increased the activities of several enzymes nih.gov. This suggests BCAA has the potential to affect the biotransformation of other compounds present in the intestinal environment nih.gov. It has also been suggested that microbial dechlorination may be involved in the metabolism of similar haloacetic acids within the intestines oup.com.
While specific studies on the biodegradation of BCAA in drinking water systems are not widely available, research on haloacetic acids in general has shown that bacteria isolated from such systems, including Afipia spp. and Methylobacterium sp., can degrade various haloacetic acids nih.gov.
| Enzyme | Location | Observation Period | Effect of BCA Treatment |
|---|---|---|---|
| β-Galactosidase (GAL) | Cecum | 5 Weeks | Elevated Activity |
| β-Galactosidase (GAL) | Large Intestine | 5 Weeks | Elevated Activity |
| β-Glucosidase (GLU) | Large Intestine | 5 Weeks | Elevated Activity |
| Azoreductase (AR) | Cecum | 5 Weeks | Reduced Activity |
Persistence and Environmental Accumulation Considerations
The persistence of a chemical is its ability to remain in the environment without degrading. This compound's resistance to key degradation pathways like hydrolysis and direct photolysis suggests it can persist in aquatic environments nih.gov.
Low Adsorption: Based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 1.9, BCAA is not expected to adsorb to suspended solids or sediment in water nih.gov.
Low Volatilization: Because it exists as an anion in water at typical pH levels, volatilization from water surfaces is not considered an important fate process nih.gov.
Low Bioaccumulation: The estimated bioconcentration factor (BCF) of 3.2 is low, which suggests that the potential for this compound to accumulate in aquatic organisms is not significant nih.gov.
| Process | Significance | Supporting Evidence |
|---|---|---|
| Hydrolysis | Not Significant | Lacks functional groups that hydrolyze under environmental conditions nih.gov. |
| Direct Photolysis | Not Significant | Does not absorb light at wavelengths >290 nm nih.gov. |
| Atmospheric Degradation | Significant (in air) | Reacts with photochemically-produced hydroxyl radicals nih.gov. |
| Adsorption to Sediment | Not Significant | Low estimated Koc value nih.gov. |
| Volatilization from Water | Not Significant | Exists as an anion at environmental pH nih.gov. |
| Bioaccumulation | Low Potential | Low estimated bioconcentration factor nih.gov. |
| Biodegradation | Potential Exists | Metabolized by intestinal microflora; some haloacetic acids are biodegradable in water oup.comnih.govnih.gov. |
Analytical Methodologies for Bromochloroacetic Acid Quantification
Extraction and Derivatization Techniques
Initial sample preparation is a critical step for the analysis of bromochloroacetic acid, especially in environmental water samples where it exists at low concentrations. This stage involves extracting the analyte from the water matrix and often converting it into a form more suitable for chromatographic analysis.
Anion exchange chromatography is a widely used technique for extracting haloacetic acids, including this compound, from water samples. In this method, the water sample is passed through a column packed with a solid-phase resin containing positively charged functional groups. These positively charged sites attract and retain the negatively charged haloacetate ions, effectively separating them from the sample matrix.
Liquid-liquid extraction (LLE) is another common technique for the isolation of this compound from aqueous samples. who.intnih.gov This method involves mixing the water sample with a water-immiscible organic solvent. The this compound partitions from the aqueous phase into the organic solvent, which is then separated for further processing and analysis. The efficiency of the extraction can be influenced by factors such as the choice of solvent, the pH of the aqueous sample, and the presence of salts.
For instance, EPA Method 552.2 and Standard Method 6251B both employ a liquid-liquid extraction procedure where the haloacetic acids are subsequently converted to methyl esters. who.int A micro liquid-liquid extraction procedure is also utilized in some standard methods, demonstrating the versatility of this technique. who.int
Due to the low volatility of haloacetic acids, derivatization is a common step to convert them into more volatile and thermally stable compounds suitable for gas chromatography. thermofisher.comcolostate.edu The most frequent derivatization technique is esterification, specifically the conversion of the carboxylic acid group to its methyl ester. who.intnih.govnih.gov
This conversion is typically achieved by reacting the extracted haloacetic acids with an acidic methanol (B129727) solution. usgs.gov The resulting methyl esters, including methyl bromochloroacetate, are more volatile and can be readily analyzed by gas chromatography. who.intnih.gov This derivatization step is integral to several standardized methods, including those that use either anion exchange or liquid-liquid extraction as the initial sample preparation step. who.intnih.govusgs.gov
Chromatographic Separation Methods
Following extraction and derivatization, chromatographic techniques are employed to separate this compound from other compounds in the sample extract before its detection and quantification.
Gas chromatography (GC) is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile organic compounds. who.intnih.govnih.govkeikaventures.com For the analysis of this compound, GC is almost always preceded by a derivatization step, typically methylation, to increase the volatility of the analyte. who.intnih.govusgs.gov
The derivatized sample extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the inside of the column. Compounds with different chemical and physical properties travel through the column at different rates, leading to their separation.
An electron capture detector (ECD) is commonly used for the detection of the halogenated methyl esters of haloacetic acids due to its high sensitivity to electrophilic compounds. who.intnih.gov This combination of derivatization, GC separation, and ECD detection allows for very low detection limits. For example, a method involving anion exchange extraction, methylation, and GC-ECD can achieve a detection limit of 0.016 μg/L for this compound. nih.gov
Table 1: Method Detection Limits for this compound using GC-based Methods
| Method | Extraction | Derivatization | Detection | Method Detection Limit (μg/L) |
|---|---|---|---|---|
| EPA Method 552.3 | Liquid-Liquid Microextraction | Methylation | GC-ECD | 0.016 nih.gov |
| EPA Method 552.2 | Liquid-Liquid Extraction | Methylation | GC-ECD | 0.251 who.int |
Liquid Chromatography (LC), including Ion Chromatography (IC)
Liquid chromatography (LC) offers an alternative to GC for the analysis of this compound and other haloacetic acids, with the significant advantage that it often does not require a prior derivatization step. nih.govshimadzu.com In LC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column containing a solid adsorbent (the stationary phase). Separation occurs based on the different interactions of the analytes with the stationary phase.
Ion chromatography (IC) is a specific type of LC that is particularly well-suited for the analysis of ionic species like the haloacetate anions. nih.govnih.govresearchgate.net In IC, the stationary phase is an ion-exchange resin, and the mobile phase is an aqueous buffer. This allows for the direct analysis of haloacetic acids in their anionic form.
Recent advancements have seen the coupling of LC and IC with tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity. nih.govshimadzu.comlcms.cz For instance, ion chromatography coupled with electrospray ionization tandem mass spectrometry (IC-ESI-MS/MS) can determine this compound in drinking water with a detection limit of 0.11 μg/L. nih.gov High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma tandem mass spectrometry (HPLC-ICP-MS/MS) has also been used for the simultaneous determination of several chlorinated and brominated acetic acids. nih.gov
Table 2: Method Detection Limits for this compound using LC/IC-based Methods
| Method | Separation | Detection | Method Detection Limit (μg/L) |
|---|---|---|---|
| EPA Method 557 | Ion Chromatography | ESI-MS/MS | 0.11 nih.gov |
Detection and Quantification Techniques
Following chromatographic separation, typically by gas chromatography (GC) or liquid chromatography (LC), specific detectors are used to identify and quantify BCAA. The choice of detector is critical for achieving the required sensitivity and selectivity.
Gas chromatography coupled with an electron capture detector (GC-ECD) is a well-established and widely used technique for the analysis of haloacetic acids, including this compound. gcms.czusgs.gov The ECD is highly selective and exhibits exceptional sensitivity towards electronegative compounds, such as those containing halogen atoms (bromine and chlorine). scioninstruments.comchromatographyonline.com
The principle of ECD operation involves a radioactive source, typically Nickel-63, which emits beta particles (electrons). scioninstruments.com These electrons ionize the carrier gas (usually nitrogen) flowing through the detector, generating a steady stream of free electrons and creating a constant background current between two electrodes. chromatographyonline.com When an electronegative analyte like BCAA passes through the detector, it captures some of these free electrons, causing a decrease in the standing current. scioninstruments.comchromatographyonline.com This reduction in current is proportional to the concentration of the analyte.
Several standard methods from the U.S. Environmental Protection Agency (EPA) and other bodies utilize GC-ECD for BCAA analysis. These include EPA Method 552.2, EPA Method 552.3, and Standard Method 6251B. who.intnih.gov These methods generally require a sample preparation step involving liquid-liquid extraction or solid-phase extraction, followed by derivatization to convert the acidic BCAA into a more volatile methyl ester before GC analysis. usgs.govwho.intnih.gov
The sensitivity of GC-ECD allows for the detection of BCAA at very low concentrations, as demonstrated by the method detection limits (MDLs) achieved by various standard methods.
| Method | Detection Limit (µg/L) | Reference |
|---|---|---|
| EPA Method 552.2 | 0.251 | who.int |
| EPA Method 552.3 | 0.016 | nih.gov |
| Standard Method 6251B | 0.04 | who.int |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing high selectivity and structural information for compound identification. When coupled with a chromatographic separation system, such as liquid chromatography (LC) or ion chromatography (IC), it offers a robust platform for quantifying BCAA. shimadzu.com
Electrospray ionization (ESI) is a soft ionization technique commonly used to interface LC with MS. It generates ions from analyte molecules in solution, making it suitable for polar, thermally labile compounds like BCAA. acs.org Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific ion (the precursor ion) of the target analyte, fragmenting it, and then detecting a specific fragment ion (the product ion). This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences, enhancing sensitivity and accuracy. shimadzu.co.kr
Methods like EPA Method 557 utilize ion chromatography combined with electrospray ionization tandem mass spectrometry (IC-ESI-MS/MS) for the direct analysis of haloacetic acids in drinking water. nih.govlcms.cz A key advantage of LC-MS/MS techniques is that they often require minimal sample preparation, sometimes only a simple dechlorination step, which improves analytical efficiency. shimadzu.com The detection limit for BCAA using EPA Method 557 is 0.11 µg/L. nih.gov Other research using ultra-performance liquid chromatography-high resolution mass spectrometry has reported detection limits for a suite of nine haloacetic acids, including BCAA, to be in the range of 0.020-1.0 μg/L. scu.edu.cn
Method Validation and Quality Control Practices
To ensure the reliability and accuracy of analytical data, methods for BCAA quantification must undergo rigorous validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. usgs.gov Key performance characteristics are evaluated, including accuracy, precision, and detection limits.
Accuracy refers to the closeness of a measured value to the true or accepted value. In analytical chemistry, it is often assessed through recovery studies, where a known amount of the analyte (a "spike") is added to a real sample matrix (e.g., drinking water). ukm.my The sample is then analyzed, and the percentage of the spiked amount that is measured (% recovery) is calculated. Studies on analytical methods for haloacetic acids have reported mean recoveries ranging from 75% to 123% in finished drinking water. nih.gov Another study focusing on a solid-phase extraction technique for nine haloacetic acids found average recoveries ranging from 69.2% to 108.2% in spiked drinking water samples. ukm.my
Detection Limits are a critical performance characteristic, representing the lowest concentration of an analyte that can be reliably detected by an analytical method. The Method Detection Limit (MDL) is statistically derived and is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. usgs.govusgs.gov As detailed in the sections above, detection limits for BCAA vary depending on the specific method and instrumentation used.
| Parameter | Typical Range/Value | Description |
|---|---|---|
| Accuracy (% Recovery) | 69% - 123% | The percentage of a known amount of analyte recovered from a spiked sample. ukm.mynih.gov |
| Precision (% RSD) | 2.5% - 37.0% | The relative standard deviation of replicate measurements, indicating the method's variability. ukm.mynih.gov |
| Detection Limit (µg/L) | 0.016 - 0.251 (GC-ECD) ~0.11 (IC-ESI-MS/MS) | The lowest concentration of BCAA that can be reliably detected. who.intnih.gov |
Q & A
Q. What analytical methods are recommended for detecting bromochloroacetic acid in water?
this compound (BCA) is typically quantified using gas chromatography with electron capture detection (GC-ECD) after derivatization to its methyl ester, achieving a detection limit of 0.016 µg/L . Alternatively, ion chromatography coupled with electrospray ionization tandem mass spectrometry (IC-ESI-MS/MS) provides high sensitivity for trace analysis in complex matrices like drinking water . Standardized protocols, such as EPA Method 552.3, include BCA in haloacetic acid (HAA) mixes for simultaneous detection of nine HAAs .
Q. What are the primary sources of human exposure to this compound?
Q. What are the established genotoxic effects of this compound?
BCA induces oxidative DNA damage, as evidenced by increased 8-hydroxydeoxyguanosine (8-OHdG) adducts in liver DNA of B6C3F1 mice after acute and subchronic exposure (0.1–2.0 µg/L) . In vitro studies using Chinese hamster ovary (CHO) cells show DNA strand breaks via the Comet assay, confirming clastogenic potential . However, in vivo micronucleus assays in mice revealed no chromosomal damage, highlighting discrepancies between in vitro and in vivo models .
Advanced Research Questions
Q. How does this compound induce carcinogenesis in rodent models?
BCA exhibits clear carcinogenic activity in F344/N rats and B6C3F1 mice, with dose-dependent increases in malignant mesotheliomas (males), intestinal adenomas (both sexes), and hepatocellular neoplasms (mice) . Proposed mechanisms include:
- Oxidative stress : Elevated 8-OHdG adducts indicate ROS-mediated DNA damage .
- GST-zeta inhibition : Disruption of tyrosine metabolism leads to toxic intermediate accumulation, linked to liver carcinogenesis .
- Gene expression alterations : Dose-dependent changes in genes regulating cell proliferation, adhesion, and spermatogenesis in mice (8–216 mg/kg/day) .
| Species | Dose (mg/kg/day) | Observed Tumors | Study Duration | Reference |
|---|---|---|---|---|
| F344/N rat | 20–40 | Mesotheliomas, intestinal adenomas | 2 years | |
| B6C3F1 mouse | 15–90 | Hepatocellular adenomas, hepatoblastoma | 2 years |
Q. How can contradictions between in vitro genotoxicity and in vivo carcinogenicity data be resolved?
While BCA is mutagenic in Salmonella TA100 and causes DNA damage in CHO cells , in vivo micronucleus assays show no chromosomal aberrations . This discrepancy may arise from:
- Metabolic differences : Hepatic detoxification pathways (e.g., glutathione conjugation) may mitigate genotoxicity in vivo .
- Tissue-specific effects : Liver and intestinal tissues show higher susceptibility due to localized oxidative stress .
- Dose thresholds : Sublinear dose-response relationships suggest lower carcinogenic risk at environmental concentrations (<0.1 mg/L) .
Q. What novel biomarkers are proposed for assessing BCA-induced reproductive toxicity?
In male Sprague-Dawley rats, BCA exposure (8–72 mg/kg/day) reduces sperm motility and fertility, correlating with decreased expression of sperm membrane proteins SP22 and SP9 . SP22, a biomarker with an r²=0.84 correlation to fertility loss, is a sensitive indicator of subfertility at doses as low as 8 mg/kg/day . Experimental designs should integrate:
Q. What critical data gaps exist in this compound toxicology?
Key research needs include:
- Chronic toxicity studies : No subchronic or chronic data exist for neurotoxicity or immunotoxicity .
- Mechanistic clarity : Role of GST-zeta in human carcinogenesis remains speculative .
- Multigenerational effects : Lack of reproductive toxicity data across generations .
- Cohort studies : Epidemiological links to human cancers (e.g., liver, colorectal) are absent .
Methodological Recommendations
- Experimental design : Use F344/N rats and B6C3F1 mice for carcinogenicity studies, with doses reflecting environmental (0.001–0.1 mg/L) and supratherapeutic (15–90 mg/kg/day) exposures .
- Analytical workflows : Combine GC-ECD for routine monitoring and IC-ESI-MS/MS for high-resolution speciation of DBPs .
- Biomarker validation : Prioritize SP22 in reproductive studies to bridge mechanistic and phenotypic endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
